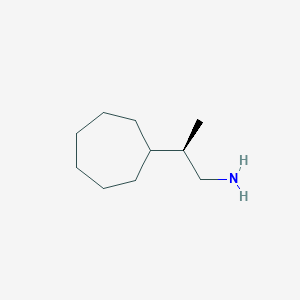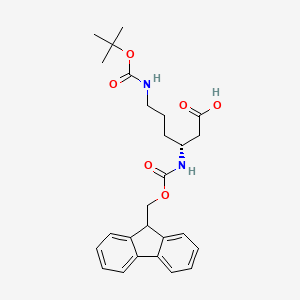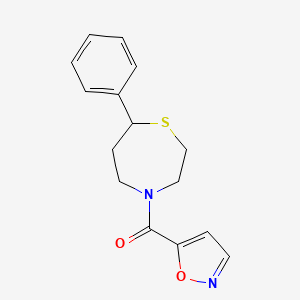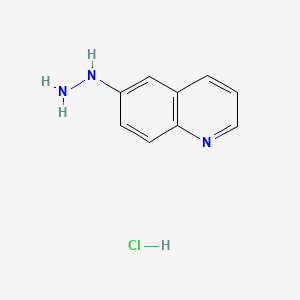![molecular formula C14H25NO2 B2946051 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one CAS No. 2320226-70-6](/img/structure/B2946051.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound could involve the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound could include asymmetric 1,3-dipolar cycloadditions . These reactions can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Mechanism of Action
Target of Action
The compound “1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one” is a derivative of the tropane alkaloid family . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and ion channels.
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
Compounds in the tropane alkaloid family are known to have a wide array of biological activities
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one is its unique chemical structure, which makes it a promising candidate for drug development. It has also shown promising results in preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for research on 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one, including its potential use in the treatment of addiction, depression, and anxiety disorders. Further research is also needed to explore its mechanism of action and potential clinical applications. Additionally, studies on the pharmacokinetics and bioavailability of this compound are needed to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one involves the reaction of 1,5-dibromopentane with 8-azabicyclo[3.2.1]oct-3-ene in the presence of sodium hydride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with 3,3-dimethylbutanone in the presence of acid catalysts.
Scientific Research Applications
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential clinical applications.
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOXVDXYNKYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2CCC1CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
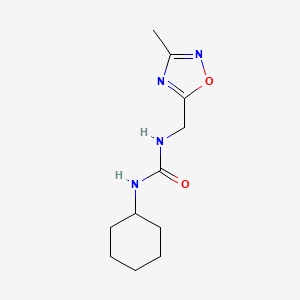

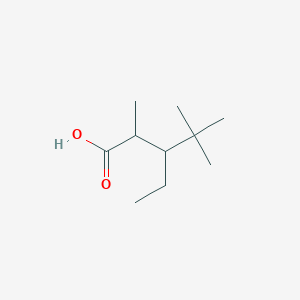
![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)

![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)
